![molecular formula C6H8BrClN2O2S B2462346 3-Bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride CAS No. 1946812-54-9](/img/structure/B2462346.png)
3-Bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride
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Description
3-Bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride is a chemical compound. Pyrazoles, like many other five-membered heterocyclic compounds, have been applied very often in pharmacology and medicine because of their various activities, such as anti-bacterial, antiviral, anticarcinogenic, antioxidant, and selective enzyme inhibitory activities . They play very important roles in the agrochemical area and many of them have been widely used due to their insecticidal, fungicidal, and herbicidal activities .
Synthesis Analysis
The synthesis of pyrazole derivatives involves the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . Polyurethanes could be prepared conveniently after blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI) .Molecular Structure Analysis
Molecular structure analysis of 3-Bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride can be performed using a structural formula editor and a 3D model viewer . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 .Chemical Reactions Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . Protodeboronation of pinacol boronic esters is a chemical reaction that has been reported .Scientific Research Applications
Synthesis Applications
- Regioselective Synthesis : A study by Leng and Qin (2018) details the development of a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, for regioselective synthesis of 5-sulfonylfluoro isoxazoles, demonstrating potential applications in the synthesis of functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
- Pyrazole-4-Sulfonyl Chlorides Synthesis : Sokolyuk et al. (2015) presented a method for synthesizing diverse pyrazole-containing sulfonyl chlorides, highlighting its efficacy for multi-gram synthesis and applicability in creating novel compounds (Sokolyuk et al., 2015).
Medicinal Chemistry
- Synthesis of Heterocyclic Sulfonamides : Tucker, Chenard, and Young (2015) developed a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating its utility in medicinal chemistry (Tucker, Chenard, & Young, 2015).
Antimicrobial Applications
- Antimicrobial Activity : A study by El‐Emary, Al-muaikel, and Moustafa (2002) on the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole indicates potential applications of these compounds in developing antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Chemical Stability and Reactivity
- Stability and Reactivity Analysis : The study of pyrazole chemistry by Heinisch, Holzer, and Pock (1990) provides insights into the directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, which is useful for understanding the chemical stability and reactivity of similar compounds (Heinisch, Holzer, & Pock, 1990).
Novel Compound Synthesis
- Novel Compound Synthesis : Research by Niu Wen-bo (2011) on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in new insecticides, showcases the application in synthesizing novel compounds (Niu Wen-bo, 2011).
properties
IUPAC Name |
3-bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2O2S/c1-4(2)10-3-5(6(7)9-10)13(8,11)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLCOWRWEBOBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-isopropyl-1h-pyrazole-4-sulfonyl chloride |
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